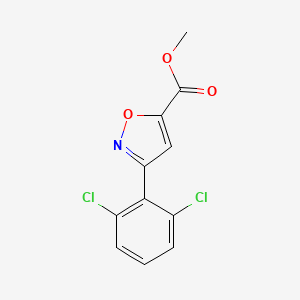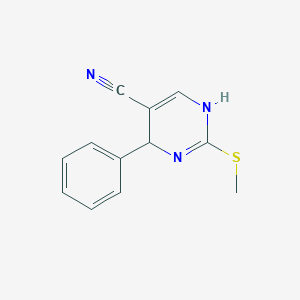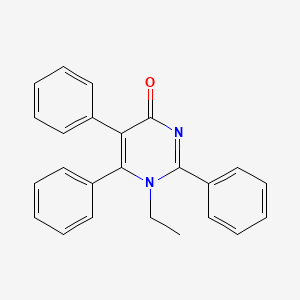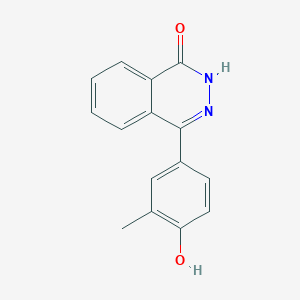
5-(Benzyloxy)-3-(piperidin-4-yl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Benzyloxy)-3-(piperidin-4-yl)-1H-indole is a complex organic compound that belongs to the class of indoles Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-3-(piperidin-4-yl)-1H-indole typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the benzyloxy and piperidinyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5-(Benzyloxy)-3-(piperidin-4-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxy group or to modify the piperidinyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction can lead to the formation of simpler indole derivatives.
Aplicaciones Científicas De Investigación
5-(Benzyloxy)-3-(piperidin-4-yl)-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 5-(Benzyloxy)-3-(piperidin-4-yl)-1H-indole involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can enhance the compound’s binding affinity to certain proteins, while the piperidinyl group can modulate its pharmacokinetic properties. The indole core is known to interact with various biological pathways, making this compound a versatile tool in drug discovery.
Comparación Con Compuestos Similares
Similar Compounds
5-(Piperidin-4-yl)pyridin-2-amine: Similar in structure but lacks the benzyloxy group.
4-(Benzyloxy)phenyl)(piperidin-4-yl)methanone: Contains a benzyloxy group but differs in the core structure.
Uniqueness
5-(Benzyloxy)-3-(piperidin-4-yl)-1H-indole is unique due to the combination of the benzyloxy and piperidinyl groups attached to the indole core. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
189807-19-0 |
|---|---|
Fórmula molecular |
C20H22N2O |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
5-phenylmethoxy-3-piperidin-4-yl-1H-indole |
InChI |
InChI=1S/C20H22N2O/c1-2-4-15(5-3-1)14-23-17-6-7-20-18(12-17)19(13-22-20)16-8-10-21-11-9-16/h1-7,12-13,16,21-22H,8-11,14H2 |
Clave InChI |
OQWMNQNOJRPMHR-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C2=CNC3=C2C=C(C=C3)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


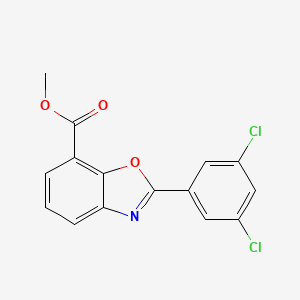
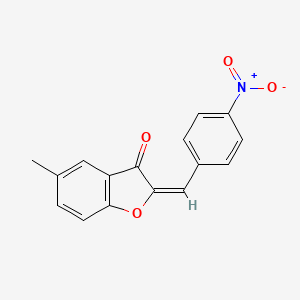



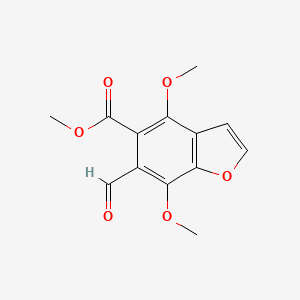
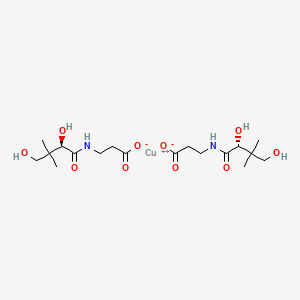

![2,6-Diphenyl-3H-pyrano[2,3-C]isoquinolin-3-one](/img/structure/B12907731.png)

